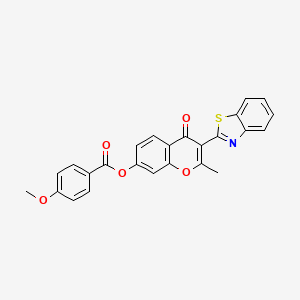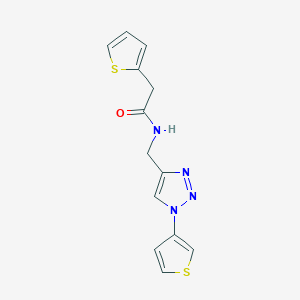
2-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a complex organic compound featuring thiophene and triazole rings. Thiophene is a five-membered sulfur-containing heterocycle, while triazole is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the thiophene and triazole building blocks. One common approach is to first synthesize 2-(thiophen-2-yl)acetic acid, which is then converted to its acyl chloride derivative. This acyl chloride is then reacted with 2-aminothiophene-3-carbonitrile under specific conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(Thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form derivatives with different functional groups.
Substitution: : The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Derivatives with reduced sulfur or nitrogen functionalities.
Substitution: : Substituted triazoles or thiophenes.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases involving sulfur-containing enzymes or receptors.
Material Science: : Its unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: : It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism by which 2-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide exerts its effects depends on its molecular targets and pathways. For example, if used in medicinal chemistry, it may interact with specific enzymes or receptors, leading to biological effects. The exact mechanism would need to be determined through experimental studies.
Comparación Con Compuestos Similares
This compound is unique due to its specific combination of thiophene and triazole rings. Similar compounds might include other thiophene derivatives or triazole-based molecules, but the exact structure and properties of this compound set it apart. Some similar compounds include:
2-Thiopheneethylamine: : An aromatic amine with a thiophene ring.
Benzothiophene derivatives: : Compounds featuring a fused benzene and thiophene ring.
Propiedades
IUPAC Name |
2-thiophen-2-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c18-13(6-12-2-1-4-20-12)14-7-10-8-17(16-15-10)11-3-5-19-9-11/h1-5,8-9H,6-7H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCVIYVRADOYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
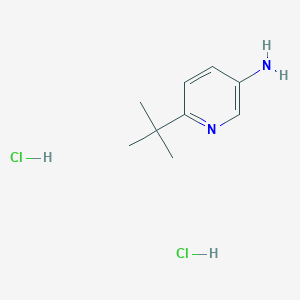
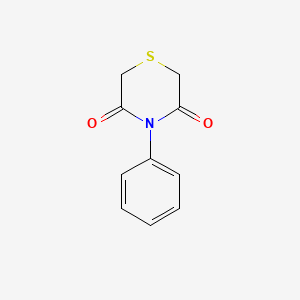
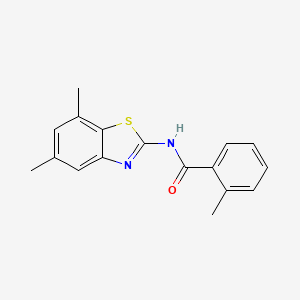
![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2930995.png)

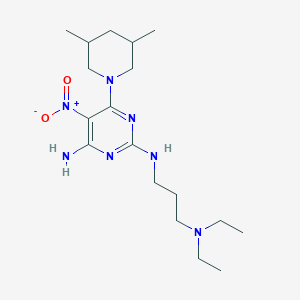

![[4-Ethoxy-2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2931001.png)
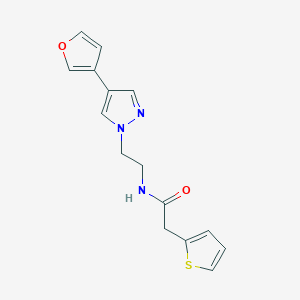
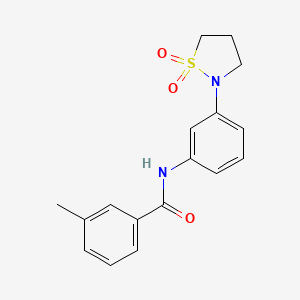
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2931007.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2931010.png)
![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2931011.png)
